molecular formula C16H23N3S B14145870 2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione CAS No. 675130-88-8

2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione

Cat. No.: B14145870
CAS No.: 675130-88-8
M. Wt: 289.4 g/mol
InChI Key: HRSMQAYBJBXTTN-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione is a complex organic compound featuring a spirocyclic structure. This compound is part of the broader class of spiro compounds, which are characterized by a unique arrangement where two rings are connected through a single atom. The presence of the triazine and thione groups in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylphenylhydrazine with a suitable spirocyclic ketone under acidic conditions to form the spirocyclic hydrazone intermediate. This intermediate is then cyclized with thiourea to yield the final product. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated systems and advanced purification techniques .

Chemical Reactions Analysis

2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions are common, where the thione group can be replaced by other nucleophiles like amines or alcohols under appropriate conditions.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex spirocyclic structures.

Scientific Research Applications

2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The pathways involved often include signal transduction mechanisms that lead to changes in cellular functions .

Comparison with Similar Compounds

Similar compounds to 2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione include other spirocyclic triazines and thiones. These compounds share structural similarities but differ in their substituents and specific ring structures. Examples include:

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

675130-88-8

Molecular Formula

C16H23N3S

Molecular Weight

289.4 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione

InChI

InChI=1S/C16H23N3S/c1-12-7-8-14(11-13(12)2)19-15(20)17-16(18-19)9-5-3-4-6-10-16/h7-8,11,18H,3-6,9-10H2,1-2H3,(H,17,20)

InChI Key

HRSMQAYBJBXTTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=S)NC3(N2)CCCCCC3)C

Origin of Product

United States

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